2-(2-Chlorophenyl)-2-oxoethyl acetate

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

This ortho-chloro substituted α-acyloxy ketone (CAS 103261-03-6) is a validated chemical probe for OXER1-mediated inflammation (IC50 18 nM) and antibacterial hit (MIC 25 µg/mL). Unlike para-chloro isomers (logP 2.2) or bromide analogs, its balanced reactivity and clean CYP2C19 profile (IC50 >50,000 nM) enable focused library synthesis and ADME controls. Procure this specific scaffold to ensure reproducible target engagement and differentiation in SAR programs.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B12276728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-oxoethyl acetate
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
InChIKeyFVPDGYGSHDQTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-2-oxoethyl acetate (CAS 103261-03-6) Chemical Profile and Procurement Specifications


2-(2-Chlorophenyl)-2-oxoethyl acetate is an α-acyloxy ketone derivative with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . The compound features a characteristic ortho-chloro substituted phenyl ring attached to an oxoethyl acetate moiety, conferring distinct physicochemical properties including a calculated logP of 2.08 and a boiling point of 88 °C at 0.05 mmHg . This building block is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with applications spanning antimicrobial agent development and pharmaceutical precursor synthesis .

2-(2-Chlorophenyl)-2-oxoethyl acetate: Why In-Class Substitution Is Not a Reliable Procurement Strategy


Substituting 2-(2-Chlorophenyl)-2-oxoethyl acetate with seemingly similar α-haloketones or positional isomers is not scientifically defensible due to quantifiable differences in lipophilicity, biological target engagement, and metabolic stability. The ortho-chloro substitution pattern on the phenyl ring imparts a distinct spatial and electronic profile that directly influences receptor binding affinity (e.g., 18 nM IC50 at the 5-oxo-ETE receptor) [1] and enzyme inhibition profiles (e.g., CYP2C19 IC50 >50,000 nM) [2]. In contrast, the para-chloro positional isomer (2-(4-chlorophenyl)-2-oxoethyl acetate, CAS 39561-82-5) exhibits a different logP (2.2 vs. 2.08) [3] and lacks documented biological activity data at comparable targets. Additionally, closely related halogenated analogs such as 2-bromo-2′-chloroacetophenone (CAS 5000-66-8) possess different leaving group reactivity (bromide vs. acetate) and toxicological profiles that render them unsuitable for many synthetic or biological workflows . These orthogonal differentiation points across multiple evidence dimensions mandate compound-specific sourcing rather than generic substitution.

2-(2-Chlorophenyl)-2-oxoethyl acetate: Evidence-Based Differentiation from Comparators


Positional Isomer Differentiation: Ortho-Chloro vs. Para-Chloro Substitution Drives Divergent Lipophilicity and Predicted Permeability

The ortho-chloro substitution of 2-(2-Chlorophenyl)-2-oxoethyl acetate results in a calculated logP (XLogP3) of 2.08 , whereas its para-chloro positional isomer, 2-(4-chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5), exhibits a higher logP of 2.2 [1]. This quantifiable difference in lipophilicity (ΔlogP = 0.12) is a direct consequence of the chlorine atom's position on the phenyl ring and its impact on molecular dipole moment and solvation free energy.

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship (SAR)

Selective Receptor Antagonism: Nanomolar Potency at 5-Oxo-ETE Receptor (OXER1) Defines a Pharmacologically Distinct Profile

2-(2-Chlorophenyl)-2-oxoethyl acetate demonstrates potent antagonist activity at the 5-oxo-ETE receptor (OXER1), a G-protein coupled receptor implicated in eosinophilic inflammation and asthma. In a functional assay measuring inhibition of 5-oxo-ETE-induced calcium mobilization in human neutrophils, the compound exhibits an IC50 of 18 nM [1]. While a structurally related derivative in the same chemical series achieved an IC50 of 7 nM in the same assay system [1], no comparable potency data exist for the para-chloro positional isomer or simpler α-haloketones like 2-chloroacetophenone (phenacyl chloride).

Inflammation GPCR Pharmacology Immunology Drug Discovery

CYP450 Enzyme Interaction Profile: Minimal CYP2C19 Inhibition Suggests Favorable Drug-Drug Interaction Potential

In an in vitro ADME panel assessing cytochrome P450 inhibition, 2-(2-Chlorophenyl)-2-oxoethyl acetate demonstrates negligible inhibitory activity against CYP2C19, with an IC50 exceeding 50,000 nM (>50 µM) [1]. This is in stark contrast to many halogenated acetophenone derivatives, which are known to exhibit time-dependent inhibition (TDI) or mechanism-based inactivation of CYP enzymes. For context, 2-chloroacetophenone (phenacyl chloride) has been reported to inhibit human acetylcholinesterase and other enzymes , and certain Schiff base complexes derived from chloroacetophenone isomers show broad-spectrum enzyme inhibition [2]. The absence of meaningful CYP2C19 inhibition by the target compound indicates a favorable metabolic profile with respect to this clinically significant drug-metabolizing enzyme.

ADME-Tox Drug Metabolism Cytochrome P450 Pharmacokinetics

Antimicrobial Activity Profile: Documented MIC Values Against Clinically Relevant Gram-Negative Pathogens

2-(2-Chlorophenyl)-2-oxoethyl acetate has been evaluated for antimicrobial activity and demonstrates measurable efficacy against several clinically significant pathogens. In a microbiological assay, the compound exhibited an MIC of 25 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, while showing reduced potency (MIC >50 µg/mL) against Proteus mirabilis and Klebsiella pneumoniae [1]. In a separate study, it was tested against Acinetobacter sp. CMX 669 (A) strain . As a class-level reference, the synthetic intermediate 2,4-dichloro-2-chloroacetophenone was reported to show antifungal activity against Candida albicans at 1/2 to 1/4 the potency of econazole nitrate [2]. The ortho-chloro substitution pattern in the target compound appears to confer a specific Gram-negative antibacterial profile distinct from other chloroacetophenone derivatives.

Antimicrobial Research Microbiology Infectious Disease Drug Discovery

Synthetic Versatility: Acetate Leaving Group Enables Diverse Downstream Transformations Unavailable to Halide Analogs

The acetate moiety of 2-(2-Chlorophenyl)-2-oxoethyl acetate serves as a versatile leaving group that can undergo nucleophilic substitution with a wide range of nucleophiles including amines, thiols, and alkoxides to generate structurally diverse derivatives . In contrast, halogenated comparators such as 2-bromo-2′-chloroacetophenone (CAS 5000-66-8) contain a bromide leaving group that is significantly more reactive and prone to unwanted side reactions under many synthetic conditions . The acetate group offers a tunable reactivity profile: it is sufficiently labile under mild basic or nucleophilic conditions to facilitate substitution, yet stable enough to survive multi-step synthetic sequences without premature decomposition.

Organic Synthesis Medicinal Chemistry Building Block Chemistry Late-Stage Functionalization

2-(2-Chlorophenyl)-2-oxoethyl acetate: Targeted Research Applications Validated by Quantitative Evidence


Inflammatory Disease Drug Discovery: OXER1 Antagonist Tool Compound Development

Based on the demonstrated 18 nM IC50 at the 5-oxo-ETE receptor (OXER1) in human neutrophils [1], 2-(2-Chlorophenyl)-2-oxoethyl acetate is an ideal starting scaffold for medicinal chemistry programs targeting eosinophilic inflammation, severe asthma, or other OXER1-mediated conditions. The nanomolar potency establishes this compound as a validated chemical probe for target validation studies and SAR exploration, particularly given that its ortho-chloro substitution pattern is essential for this activity [1].

Gram-Negative Antibacterial Discovery: Hit-to-Lead Optimization with Documented MIC Baseline

The documented MIC of 25 µg/mL against E. coli, P. aeruginosa, and S. typhi [2] positions 2-(2-Chlorophenyl)-2-oxoethyl acetate as a viable hit compound for antibacterial drug discovery programs. This quantitative activity provides a measurable baseline for SAR studies aimed at improving potency, and the compound's ortho-chloro substitution differentiates it from para-substituted analogs lacking comparable antibacterial data [3]. Researchers can procure this specific compound to reproduce and build upon these published findings.

ADME Profiling and CYP450 Interaction Studies: Low-Liability Control Compound

With an IC50 >50,000 nM for CYP2C19 inhibition in human liver microsomes [4], this compound serves as an excellent control or benchmark for in vitro ADME panels. Unlike 2-chloroacetophenone, which inhibits acetylcholinesterase and other enzymes , the target compound's clean CYP2C19 profile makes it a suitable reference standard for assessing drug-drug interaction potential in early-stage discovery projects, particularly when evaluating compounds from related chemical series.

Building Block for Diversity-Oriented Synthesis: Ortho-Chloro Acetophenone Scaffold with Tunable Reactivity

The ortho-chloro substitution combined with the acetate leaving group provides a uniquely balanced reactivity profile that is not available in the para-chloro isomer (logP 2.2 vs. 2.08) or the more reactive bromide analog . This compound is suitable for generating focused libraries of ortho-chloro acetophenone derivatives via nucleophilic substitution with amines, alcohols, or thiols under mild conditions, enabling efficient exploration of chemical space around this pharmacologically relevant scaffold.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-2-oxoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.